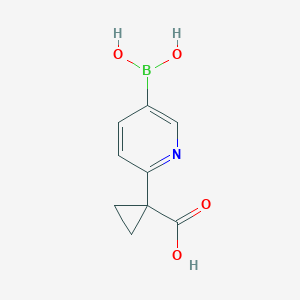
1-(5-Borono-2-pyridinyl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Boronopyridin-2-yl)cyclopropane-1-carboxylicacid is a compound that features a cyclopropane ring attached to a pyridine ring with a boronic acid group
Vorbereitungsmethoden
The synthesis of 1-(5-Boronopyridin-2-yl)cyclopropane-1-carboxylicacid typically involves the use of boronic acid derivatives and cyclopropane intermediates. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under aqueous or organic solvent conditions.
Analyse Chemischer Reaktionen
1-(5-Boronopyridin-2-yl)cyclopropane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and oxidizing agents (e.g., hydrogen peroxide). The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Boronopyridin-2-yl)cyclopropane-1-carboxylicacid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(5-Boronopyridin-2-yl)cyclopropane-1-carboxylicacid involves its ability to form stable boron-carbon bonds. This property allows it to participate in various chemical reactions, such as cross-coupling and hydrolysis. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
1-(5-Boronopyridin-2-yl)cyclopropane-1-carboxylicacid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Commonly used in Suzuki–Miyaura coupling reactions.
Pinacol boronic esters: Known for their stability and use in organic synthesis.
β-Boryl cyclopropanes: Similar in structure but differ in the type of boron-carbon bonds and their reactivity.
Eigenschaften
Molekularformel |
C9H10BNO4 |
|---|---|
Molekulargewicht |
206.99 g/mol |
IUPAC-Name |
1-(5-boronopyridin-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10BNO4/c12-8(13)9(3-4-9)7-2-1-6(5-11-7)10(14)15/h1-2,5,14-15H,3-4H2,(H,12,13) |
InChI-Schlüssel |
DCMPHSVMCMJYEV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(C=C1)C2(CC2)C(=O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



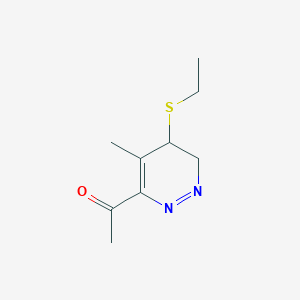

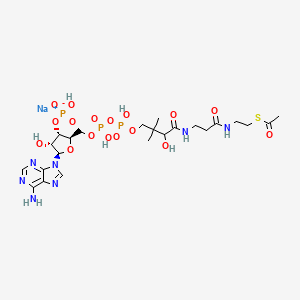
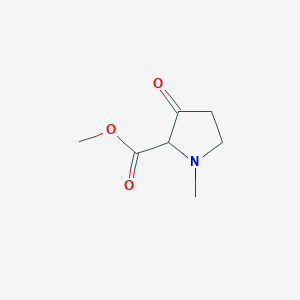
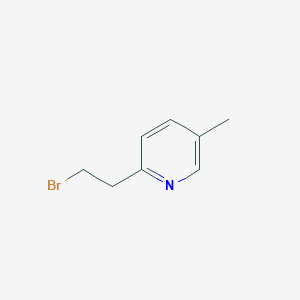
![3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)
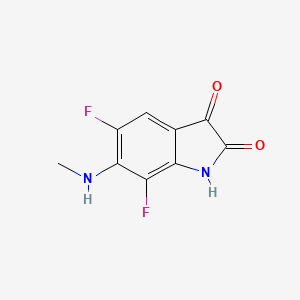
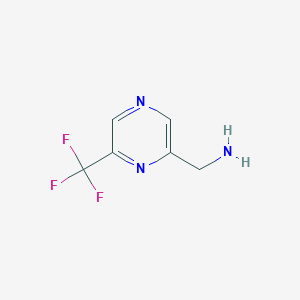
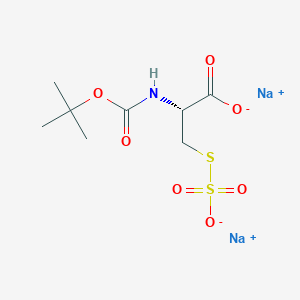
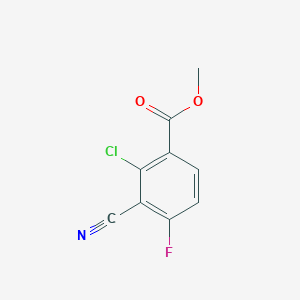
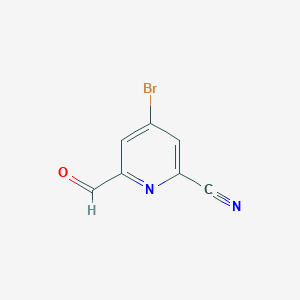
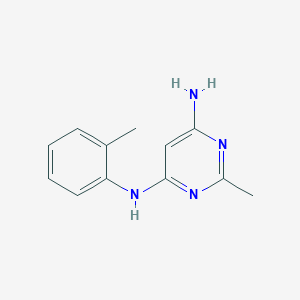
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)
